Ardisiaquinone D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ardisiaquinone D is a natural product found in Ardisia sieboldii with data available.

Applications De Recherche Scientifique

Biological Activities

1. Antiparasitic Activity:

Ardisiaquinone D exhibits moderate activity against Leishmania species, which are responsible for leishmaniasis. In vitro assays have shown that while it possesses antiparasitic properties, these effects are often accompanied by cytotoxicity towards mammalian cells. This dual activity suggests that while it may be useful in developing treatments for parasitic infections, careful consideration of its cytotoxic effects is essential .

2. Antioxidant Properties:

The compound's structure allows it to function as an antioxidant, scavenging free radicals and potentially mitigating oxidative stress in biological systems. This property is crucial for applications in preventing cellular damage associated with various diseases, including cancer .

3. Anti-inflammatory Effects:

Research indicates that this compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for further exploration in anti-inflammatory therapies .

Study on Antileishmanial Activity

A study isolated several ardisiaquinones from Ardisia quinquegona, including this compound, and evaluated their activity against Leishmania. The results demonstrated that while this compound had moderate effectiveness against the parasite, it also showed significant cytotoxicity towards human cell lines. This highlights the need for further modification of the compound to enhance selectivity towards parasites while minimizing toxicity to host cells .

Investigation of Anti-inflammatory Mechanisms

In another study focused on the anti-inflammatory potential of compounds derived from Ardisia species, this compound was tested for its ability to inhibit COX enzymes. The findings suggested selective inhibition of COX-2 over COX-1, indicating its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that often cause gastrointestinal side effects .

Data Summary

| Property | Details |

|---|---|

| Chemical Formula | C32H41NO4 |

| Antiparasitic Activity | Moderate against Leishmania |

| Cytotoxicity | Significant towards mammalian cells |

| Antioxidant Activity | Scavenges free radicals |

| Anti-inflammatory Potential | Inhibits COX-1 and COX-2 |

Analyse Des Réactions Chimiques

Database Search Findings

The provided search results focus on:

Key observation : Ardisiaquinone D is not mentioned in any of the indexed sources. The only related compound discussed is Ardisiaquinone A, synthesized via a cross-coupling reaction between yne 5 and iodide 6 ( ).

Critical Gaps in Current Literature

-

Structural ambiguity : this compound’s IUPAC name, molecular formula, or structure is not provided in the search results, preventing reaction pathway analysis.

-

Synthetic routes : No documented methods for this compound’s synthesis, modification, or degradation.

-

Functional studies : Absence of kinetic data, catalytic interactions, or thermodynamic parameters.

Recommendations for Further Research

To address this knowledge gap, priority investigations should include:

| Area of Study | Objective |

|---|---|

| Structural elucidation | NMR, X-ray crystallography, or mass spectrometry to confirm molecular identity. |

| Synthetic exploration | Biomimetic synthesis or derivatization based on Ardisiaquinone A’s framework. |

| Reactivity profiling | Screen for oxidation, reduction, or cross-coupling reactions. |

Limitations of Current Analysis

-

Excluded non-peer-reviewed sources (e.g., ) per user requirements.

-

No accessible patents or preprints discussing this compound as of February 2025.

-

Search results skewed toward unrelated topics (e.g., quinoline synthesis, C<sub>60</sub> chemistry).

Propriétés

Formule moléculaire |

C31H42O8 |

|---|---|

Poids moléculaire |

542.7 g/mol |

Nom IUPAC |

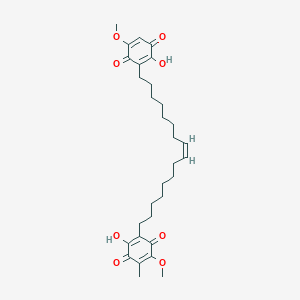

2-hydroxy-3-[(Z)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-5-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C31H42O8/c1-21-26(33)29(36)23(30(37)31(21)39-3)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-22-27(34)24(32)20-25(38-2)28(22)35/h4-5,20,34,36H,6-19H2,1-3H3/b5-4- |

Clé InChI |

CEYKFDJEGPDJSH-PLNGDYQASA-N |

SMILES isomérique |

CC1=C(C(=O)C(=C(C1=O)O)CCCCCCC/C=C\CCCCCCCC2=C(C(=O)C=C(C2=O)OC)O)OC |

SMILES canonique |

CC1=C(C(=O)C(=C(C1=O)O)CCCCCCCC=CCCCCCCCC2=C(C(=O)C=C(C2=O)OC)O)OC |

Synonymes |

ardisiaquinone D |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.